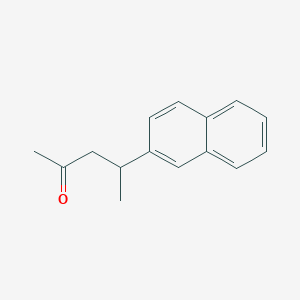
4-(Naphthalen-2-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a naphthalene ring attached to a pentan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired ketone. For example, the reaction of 2-naphthylmagnesium bromide with 2-pentanone under anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
4-(Naphthalen-2-yl)pentan-2-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-2-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
Naphyrone: A compound with a similar naphthalene structure but different functional groups.
Naphthalene derivatives: Compounds like nafacillin, naftifine, and tolnaftate, which also contain naphthalene rings.
Uniqueness
4-(Naphthalen-2-yl)pentan-2-one is unique due to its specific combination of a naphthalene ring and a pentan-2-one moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
56600-88-5 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-naphthalen-2-ylpentan-2-one |
InChI |
InChI=1S/C15H16O/c1-11(9-12(2)16)14-8-7-13-5-3-4-6-15(13)10-14/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
JCAKVFJBIRSSJM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















